5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide typically involves multi-step organic reactions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a trifluoromethylating agent to introduce the trifluoromethyl group. This is followed by cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: Shares the pyrazole core but lacks the trifluoromethyl and cyanide groups.
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid: Contains a similar pyrazole structure but differs in the functional groups attached.
Uniqueness
The presence of the trifluoromethyl and cyanide groups in 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl cyanide imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H15F3N6 |
---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
5-(1-ethyl-5-methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C14H15F3N6/c1-3-22-8(2)10(7-19-22)11-4-12(14(15,16)17)23-13(21-11)9(5-18)6-20-23/h6-7,11-12,21H,3-4H2,1-2H3 |
InChI Key |
BDYOATBHTIBLAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2CC(N3C(=C(C=N3)C#N)N2)C(F)(F)F)C |
Origin of Product |
United States |
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